molecular formula C17H11ClO4 B14266186 8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one CAS No. 131425-77-9

8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one

Katalognummer: B14266186
CAS-Nummer: 131425-77-9
Molekulargewicht: 314.7 g/mol
InChI-Schlüssel: FRPHFIQYWOHTED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is an organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 7-hydroxy-4-methylcoumarin.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is typically heated and stirred to ensure complete conversion of the starting materials to the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A structurally similar compound with different substituents.

    3-Chlorobenzoyl Chloride: A precursor used in the synthesis of the target compound.

    Quinones: Oxidized derivatives with similar core structures.

Uniqueness

8-(3-Chlorobenzoyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

131425-77-9

Molekularformel

C17H11ClO4

Molekulargewicht

314.7 g/mol

IUPAC-Name

8-(3-chlorobenzoyl)-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C17H11ClO4/c1-9-7-14(20)22-17-12(9)5-6-13(19)15(17)16(21)10-3-2-4-11(18)8-10/h2-8,19H,1H3

InChI-Schlüssel

FRPHFIQYWOHTED-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC(=CC=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.